

JNJ-54717793: A Comprehensive Technical Overview of Pharmacokinetics and Oral Bioavailability

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Compound of Interest		
Compound Name:	JNJ-54717793	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral bioavailability of **JNJ-54717793**, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The data presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

In Vitro Profile

The in vitro characteristics of **JNJ-54717793** highlight its high affinity and selectivity for the orexin-1 receptor, alongside favorable metabolic stability and permeability properties.

Receptor Binding and Functional Activity

JNJ-54717793 demonstrates high-affinity binding to both human and rat OX1R, with substantial selectivity over the orexin-2 receptor (OX2R). This selectivity is a key attribute, suggesting a reduced potential for off-target effects associated with OX2R modulation, such as somnolence.[1][2][3] The binding affinity translates to potent functional antagonism, as demonstrated in cell-based assays measuring changes in intracellular calcium.[2]

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of JNJ-54717793[2][4]



Receptor	Species	Binding Affinity (pKi)	Functional Potency (pKb)	
OX1R	Human	7.83	7.9	
Rat	7.84	7.8		
OX2R	Human	<6.15	<6.0	

Note: A higher pKi or pKb value indicates stronger binding affinity or functional potency, respectively.

ADME Profile

The in vitro absorption, distribution, metabolism, and excretion (ADME) profile of **JNJ-54717793** has been characterized to predict its in vivo behavior.

Table 2: In Vitro ADME Data for JNJ-54717793[1]



Parameter	Species	Value
Microsomal Stability (Extraction Ratio)	Human	0.53
Rat	0.35	
Dog	0.42	
Mouse	0.38	
Plasma Protein Binding (% Free)	Human	23
Rat	20	
Dog	22	
Brain Tissue Binding (% Free)	Rat	1.8
Caco-2 Permeability (A-B) (10 ⁻⁶ cm/s)	-	1.5
Caco-2 Efflux Ratio (B-A / A-B)	-	1.4
hPXR Activation (% of Control)	-	19

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species have demonstrated that **JNJ-54717793** possesses favorable drug-like properties, including good oral bioavailability and brain penetration.[1][2]

Table 3: Pharmacokinetic Parameters of JNJ-54717793 in Preclinical Species[1]



Specie s	Dose (mg/kg)	Route	CL (mL/mi n/kg)	Vss (L/kg)	T½ (h)	Cmax (ng/mL)	AUC (ng·h/ mL)	F (%)
Mouse	1.0	IV	26	2.5	1.1	-	640	-
5.0	РО	-	-	1.3	470	1200	38	
Rat	1.0	IV	12	2.1	2.0	-	1400	-
5.0	РО	-	-	2.5	1100	4800	69	
Dog	0.5	IV	3.4	2.2	7.5	-	2500	-
2.5	РО	-	-	8.0	2000	20000	64	
Monkey	0.5	IV	3.1	1.5	5.6	-	2700	-
2.5	РО	-	-	6.0	1200	9800	73	

CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.

In Vivo Target Engagement

Oral administration of **JNJ-54717793** leads to significant and dose-dependent occupancy of OX1R in the rat brain, confirming its ability to cross the blood-brain barrier and engage its intended target.[2][4]

Ex vivo receptor occupancy studies showed that a 30 mg/kg oral dose in rats resulted in a maximal OX1R occupancy of 87% at 15 minutes post-dose, which corresponded to a plasma concentration of 3733 ng/mL.[2] The occupancy remained above 50% for at least 6 hours.[2]

Experimental Methodologies In Vitro Receptor Binding Assays

The binding affinity of **JNJ-54717793** for human and rat OX1R and human OX2R was determined through competitive radioligand binding assays.[2]



- OX1R Binding: Membranes from cells expressing either human or rat OX1R were incubated with the radioligand [3H]-SB-674042 and varying concentrations of **JNJ-54717793**.
- OX2R Binding: Membranes from cells expressing human OX2R were incubated with the radioligand [³H]-EMPA and varying concentrations of JNJ-54717793.
- Data Analysis: The concentration of JNJ-54717793 that inhibited 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

The functional antagonist potency of **JNJ-54717793** was assessed by measuring its ability to inhibit the increase in intracellular calcium induced by the orexin-A (OX-A) peptide in cells expressing either human or rat OX1R.[2]

- Procedure: Cells were loaded with a calcium-sensitive dye and then stimulated with an EC80 concentration of OX-A in the presence of varying concentrations of JNJ-54717793.
- Data Analysis: The concentration of JNJ-54717793 that inhibited the OX-A response by 50% was determined to calculate the functional potency (pKb).

In Vitro ADME Assays

- Microsomal Stability: The metabolic stability of JNJ-54717793 was evaluated by incubating
 the compound with liver microsomes from various species (human, rat, dog, mouse) and
 measuring the decrease in the parent compound concentration over time.[1] The result is
 reported as the extraction ratio.[1]
- Plasma and Brain Tissue Protein Binding: The extent of binding to plasma proteins and brain tissue was determined using equilibrium dialysis.[1]
- Caco-2 Permeability: The intestinal permeability of JNJ-54717793 was assessed using the
 Caco-2 cell monolayer model.[1] The apparent permeability coefficient (Papp) was
 determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions
 to evaluate passive permeability and the potential for active efflux.[1]



hPXR Activation: The potential for induction of cytochrome P450 3A4 (CYP3A4) was
indirectly measured by assessing the activation of the human pregnane X receptor (hPXR).

Preclinical Pharmacokinetic Studies

Pharmacokinetic parameters were determined in mice, rats, dogs, and monkeys following intravenous (IV) and oral (PO) administration.[1]

- Dosing: For IV administration, JNJ-54717793 was formulated as a solution. For PO administration, it was also given as a solution.[1]
- Sample Collection: Blood samples were collected at various time points post-dosing.
- Analysis: Plasma concentrations of JNJ-54717793 were determined using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]

Ex Vivo Receptor Occupancy

The in vivo occupancy of OX1R in the brain was measured in rats following oral administration of **JNJ-54717793**.[2][4]

- Procedure: Rats were dosed orally with JNJ-54717793. At specific time points, the animals were euthanized, and their brains were removed and sectioned.
- Autoradiography: Brain sections, particularly the tenia tecta which has high OX1R expression, were incubated with the radioligand [3H]SB-674042.
- Data Analysis: The amount of radioligand binding in the brains of drug-treated animals was compared to that in vehicle-treated animals to determine the percentage of receptor occupancy.

Visualizations Orexin Signaling Pathway

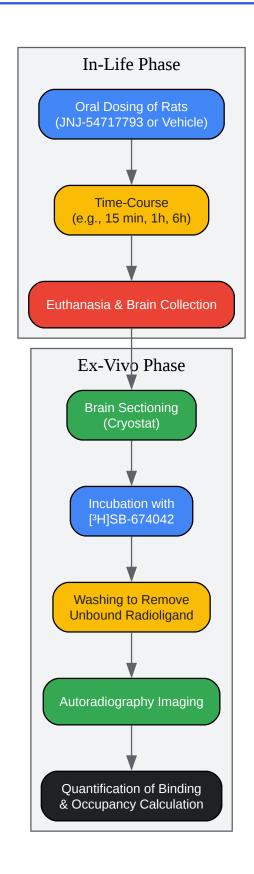






The orexin system plays a crucial role in regulating arousal, wakefulness, and motivation. Orexin peptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on two G-protein coupled receptors, OX1R and OX2R. **JNJ-54717793** is a selective antagonist of OX1R.





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